2-Fluoropropane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-fluoropropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRNZBCYBKGCOFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073902 | |

| Record name | Propane, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

62.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

420-26-8 | |

| Record name | 2-Fluoropropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=420-26-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propane, 2-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000420268 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 2-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and chemical bonding of 2-fluoropropane (isopropyl fluoride). The document synthesizes data from key experimental techniques, including gas-phase electron diffraction, microwave spectroscopy, and vibrational (infrared and Raman) spectroscopy, alongside computational chemistry methods. It is designed to offer a detailed structural and electronic perspective on this foundational organofluorine compound.

Molecular Structure and Bonding

This compound (C₃H₇F) is a simple alkane derivative where a fluorine atom substitutes the hydrogen on the central carbon of the propane (B168953) backbone. This substitution introduces significant electronic and steric effects that modulate the molecule's geometry compared to the parent propane molecule.

The central carbon atom (C2) is sp³ hybridized, forming a tetrahedral geometry with its four substituents: one fluorine atom, one hydrogen atom, and two methyl (CH₃) groups. The high electronegativity of the fluorine atom induces a significant dipole moment in the molecule, making the C-F bond highly polar.[1] This electron-withdrawing effect also influences the adjacent C-C bonds. The substitution of a hydrogen atom with a more electronegative fluorine atom leads to a shortening of the adjacent C-C bonds. This is attributed to the inductive effect, where the fluorine atom withdraws electron density, increasing the positive charge on the central carbon and strengthening the C-C bonds.[2]

The molecule belongs to the Cₛ point group, indicating it has a plane of symmetry. Experimental determination via microwave spectroscopy has quantified the dipole moment, with components μb = 1.880 ± 0.007 D and μc = 0.540 ± 0.022 D, resulting in a total dipole moment of 1.956 ± 0.009 D.[2]

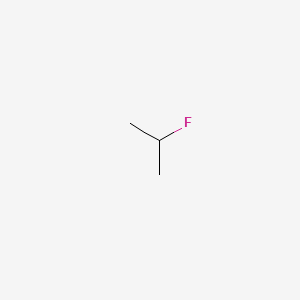

Visualization of Molecular Structure

The following diagram illustrates the connectivity and basic structure of the this compound molecule.

Quantitative Structural Data

The precise geometry of this compound has been determined by several experimental methods. The data reveals slight but significant differences depending on the technique, reflecting the different physical meanings of the derived parameters (e.g., r₀, rₛ, rₐ). The following table summarizes key bond lengths and angles.

| Parameter | Gas-Phase Electron Diffraction (r₉) | Vibrational/Microwave Spectroscopy (r₀) |

| Bond Lengths (Å) | ||

| C-C | 1.514 ± 0.004[2] | 1.522 ± 0.007[2] |

| C-F | 1.405 ± 0.005[2] | 1.398 ± 0.013[2] |

| C-H (secondary) | Assumed/Not resolved | Fixed from IR spectrum[2] |

| Bond Angles (degrees) | ||

| ∠CCC | 114.6 ± 1.5[2] | 113.37 ± 0.79[2] |

| ∠CCF | Not reported | 108.19 ± 0.41[2] |

Experimental & Computational Protocols

The structural characterization of this compound relies on a combination of experimental techniques and computational modeling. Below are detailed, representative methodologies for the key approaches used.

Workflow for Structural Determination

The following diagram outlines a typical workflow for determining the molecular structure of a small gaseous molecule like this compound, integrating experimental and computational methods.

Gas-Phase Electron Diffraction (GED)

Gas-Phase Electron Diffraction is an experimental technique used to determine the structure of molecules in the gas phase, free from intermolecular forces.

-

Protocol:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber through a fine nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicularly through the molecular beam.

-

Scattering and Detection: The electrons are scattered by the electrostatic potential of the atoms within the this compound molecules. The scattered electrons create a diffraction pattern, which is recorded on a photographic plate or a digital detector.

-

Data Analysis: The diffraction pattern consists of concentric rings. The intensity of these rings as a function of the scattering angle is extracted. This intensity data is mathematically converted into a radial distribution curve, which shows the probability of finding specific internuclear distances in the molecule.

-

Structure Refinement: An initial molecular model is proposed (often from computational chemistry). The theoretical scattering pattern for this model is calculated and compared to the experimental data. The structural parameters (bond lengths, angles) are then refined using a least-squares fitting process to achieve the best possible match between the calculated and experimental curves. The final result is a thermally averaged structure (rₐ or r₉).[2]

-

Microwave Spectroscopy

This technique measures the rotational transitions of gas-phase molecules with extremely high resolution, allowing for the precise determination of the molecule's moments of inertia.

-

Protocol:

-

Sample Preparation: A sample of this compound is introduced into a waveguide sample cell at very low pressure (typically a few millitorr) to minimize intermolecular collisions.

-

Microwave Radiation: The sample is irradiated with microwave radiation, and the frequency is swept over a specific range (e.g., 12-40 GHz).[2]

-

Absorption Detection: When the microwave frequency matches the energy difference between two rotational energy levels of the molecule, the molecule absorbs the radiation. This absorption is detected, often using Stark modulation (applying a static electric field) to improve sensitivity.

-

Spectral Assignment: The resulting spectrum consists of sharp absorption lines. These lines are assigned to specific rotational transitions (e.g., J=1→2) based on their frequencies and splitting patterns.

-

Moment of Inertia Calculation: The frequencies of the assigned transitions are used to fit and determine the molecule's rotational constants (A, B, C) with high precision. These constants are inversely proportional to the principal moments of inertia.

-

Structure Determination: To determine a complete structure, the spectra of multiple isotopically substituted versions of the molecule (e.g., ¹³C or deuterium (B1214612) substituted) are measured. The changes in the moments of inertia upon isotopic substitution allow for the calculation of the atomic coordinates relative to the center of mass, yielding a substitution structure (rₛ) or, with corrections, a ground-state structure (r₀).[2]

-

Vibrational (Infrared and Raman) Spectroscopy

Vibrational spectroscopy probes the quantized vibrational energy levels of a molecule. Infrared (IR) spectroscopy measures the absorption of IR radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

-

Protocol:

-

Sample Handling: For gas-phase measurements, the this compound sample is contained in a gas cell with windows transparent to the radiation (e.g., KBr for IR, glass for Raman). The path length of the cell can be varied to optimize signal strength.

-

IR Spectroscopy:

-

A broadband infrared source (e.g., a globar) directs radiation through the sample.

-

The transmitted light is analyzed by an interferometer (in FT-IR spectroscopy) or a monochromator.

-

A detector measures the intensity of transmitted light as a function of wavenumber. The resulting spectrum shows absorption bands corresponding to vibrational modes that cause a change in the molecule's dipole moment.

-

-

Raman Spectroscopy:

-

A high-intensity monochromatic light source, typically a laser, illuminates the sample.

-

The light scattered by the sample is collected, usually at 90° to the incident beam.

-

A spectrometer disperses the scattered light, which contains a strong line at the original laser frequency (Rayleigh scattering) and weaker lines at shifted frequencies (Raman scattering).

-

The Raman shifts correspond to vibrational modes that cause a change in the molecule's polarizability.

-

-

Spectral Analysis: The observed frequencies in both IR and Raman spectra are assigned to specific vibrational modes (e.g., C-F stretch, CH₃ rock, CCC bend) based on their position, intensity, and comparison with ab initio calculations.[2]

-

Computational Chemistry

Computational methods, particularly ab initio and Density Functional Theory (DFT), are essential for predicting and confirming molecular structures and properties.

-

Protocol (Geometry Optimization):

-

Initial Structure: An approximate 3D structure of this compound is built using molecular modeling software.

-

Method and Basis Set Selection: A theoretical method (e.g., DFT with the B3LYP functional or a higher-level method like MP2 or CCSD(T)) and an atomic orbital basis set (e.g., 6-31G* or a larger aug-cc-pVTZ) are chosen. The choice represents a balance between desired accuracy and computational cost.

-

Energy Minimization: An iterative algorithm is initiated. The software calculates the total energy of the molecule and the forces (gradients) on each atom for the current geometry.

-

Structural Update: The atoms are moved to new positions in a direction that lowers the overall energy, using an optimization algorithm (e.g., BFGS). This process is repeated.

-

Convergence: The optimization continues until the forces on the atoms and the change in energy between steps fall below predefined convergence thresholds. At this point, the molecule is at a stationary point on the potential energy surface, representing an optimized structure (rₑ).

-

Frequency Calculation: A subsequent frequency calculation is typically performed to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies) and to predict the vibrational spectra for comparison with experimental data.

-

References

An In-depth Technical Guide to 2-Fluoropropane: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropane (isopropyl fluoride) is a fluorinated hydrocarbon of interest in various chemical research and development sectors. Its utility as a synthetic intermediate and its unique physicochemical properties, imparted by the presence of a fluorine atom, make it a valuable compound for study. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and a summary of its reactivity and safety considerations.

Physical and Chemical Properties

The introduction of a fluorine atom into the propane (B168953) backbone significantly influences its physical and chemical characteristics. Below is a summary of its key properties.

Physical Properties

Quantitative physical data for this compound are summarized in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₃H₇F | [1][2] |

| Molecular Weight | 62.09 g/mol | [1][2] |

| Boiling Point | -10 °C to -11 °C | [3] |

| Melting Point | -133.4 °C | [3] |

| Density | 0.969 g/cm³ | [3] |

| Refractive Index | 1.3282 | [3] |

| Vapor Pressure | 2580 mmHg at 25°C | [3] |

Chemical Properties

| Property | Description | Reference |

| IUPAC Name | This compound | [1] |

| CAS Number | 420-26-8 | [1] |

| SMILES | CC(C)F | [1] |

| InChI | InChI=1S/C₃H₇F/c1-3(2)4/h3H,1-2H3 | [1] |

| Solubility | Moderately soluble in polar solvents like water, with better solubility in non-polar organic solvents. | [3] |

| Reactivity | Undergoes nucleophilic substitution and elimination reactions. The fluorine atom can be displaced by stronger nucleophiles. | [4][5][6] |

| Thermal Stability | Stable under normal conditions, but thermal decomposition at high temperatures can produce toxic fumes, including hydrogen fluoride (B91410). | [7] |

Experimental Protocols

Synthesis of this compound via Halogen Exchange (Swarts Reaction)

The Swarts reaction is a well-established method for the preparation of alkyl fluorides from alkyl chlorides or bromides.[3][8][9][10][11] This protocol describes a generalized procedure for the synthesis of this compound from 2-Bromopropane.

Objective: To synthesize this compound by reacting 2-Bromopropane with a suitable fluorinating agent.

Materials:

-

2-Bromopropane

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Anhydrous reaction vessel (e.g., round-bottom flask)

-

Reflux condenser

-

Distillation apparatus

-

Cold trap (e.g., with dry ice/acetone bath)

-

Drying agent (e.g., anhydrous calcium chloride)

Procedure:

-

Reaction Setup: In a fume hood, assemble a dry reaction flask equipped with a magnetic stirrer, a reflux condenser, and a distillation head connected to a cold trap.

-

Charging the Reactor: Charge the reaction flask with antimony trifluoride and a catalytic amount of antimony pentachloride.

-

Addition of Reactant: Slowly add 2-Bromopropane to the reaction flask.

-

Reaction: Gently heat the reaction mixture to initiate the reaction. The low boiling point of this compound allows for its continuous removal from the reaction mixture by distillation.

-

Product Collection: The gaseous this compound is passed through the distillation apparatus and collected in the cold trap.

-

Purification: The collected product may be further purified by passing the gas through a drying agent to remove any residual moisture.

Diagram of Experimental Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Analysis by Gas Chromatography (GC)

Gas chromatography is a suitable method for assessing the purity of the volatile this compound.

Objective: To determine the purity of synthesized this compound.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Column: A PLOT (Porous Layer Open Tubular) column, such as Carboxen-1006 or a wide-bore alumina-based column, is recommended for the separation of light hydrocarbons.[12][13][14]

-

Carrier Gas: Helium or Hydrogen.

-

Injector Temperature: 150 °C

-

Detector Temperature: 250 °C

-

Oven Program: Start at 35 °C for 5 minutes, then ramp to 200 °C at 10-20 °C/minute.[12]

-

Injection: A gas-tight syringe is used to inject the gaseous sample into the GC.

Procedure:

-

Sample Preparation: No specific sample preparation is required for the gaseous product.

-

Injection: A known volume of the gaseous this compound is drawn into a gas-tight syringe and injected into the GC.

-

Data Analysis: The retention time of the major peak is compared to that of a known standard of this compound. The purity is determined by the relative area of the product peak compared to any impurity peaks.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for the structural confirmation of this compound.

Objective: To confirm the chemical structure of this compound.

Instrumentation and Conditions:

-

NMR Spectrometer: A standard NMR spectrometer operating at a field strength of 300 MHz or higher.

-

Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

-

Sample Preparation: The gaseous this compound is bubbled through the deuterated solvent in an NMR tube until a sufficient concentration is achieved. The tube is then sealed.

-

Reference: Tetramethylsilane (TMS) for ¹H NMR and a fluorinated standard (e.g., trifluorotoluene) for ¹⁹F NMR.

Expected Spectral Data:

-

¹H NMR: The spectrum is expected to show a doublet of septets for the methine proton (CH) due to coupling with the six equivalent methyl protons and the adjacent fluorine atom. The six methyl protons (CH₃) will appear as a doublet of doublets due to coupling with the methine proton and the fluorine atom.

-

¹⁹F NMR: The spectrum will show a multiplet, likely a septet of doublets, due to coupling with the six methyl protons and the methine proton.[1][15][16]

Chemical Reactivity

The chemical reactivity of this compound is dominated by the presence of the carbon-fluorine bond.

Nucleophilic Substitution

This compound can undergo nucleophilic substitution reactions, although the C-F bond is relatively strong. Stronger nucleophiles can displace the fluoride ion. The reactivity is influenced by the solvent, with polar aprotic solvents generally favoring substitution.[4][5][6]

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form propene.

Diagram of Reactivity Pathways:

Caption: Key reactivity pathways of this compound.

Safety and Handling

This compound is a flammable gas and should be handled with appropriate safety precautions.

-

Handling: Work in a well-ventilated area, preferably in a fume hood. Avoid contact with skin and eyes. Keep away from ignition sources, and use non-sparking tools.[3]

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from heat and direct sunlight. Cylinders should be securely stored.

-

Personal Protective Equipment (PPE): Safety glasses, chemical-resistant gloves, and a lab coat should be worn. In case of inadequate ventilation, respiratory protection may be necessary.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Disclaimer: This guide is intended for informational purposes for qualified professionals. All experimental work should be conducted with a thorough understanding of the hazards involved and with appropriate safety measures in place.

References

- 1. This compound | C3H7F | CID 9867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propane, 2-fluoro- [webbook.nist.gov]

- 3. Swarts Reaction: Definition, Mechanism & Example for Class 12 [vedantu.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Nucleophiles and Basicity Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 7. researchgate.net [researchgate.net]

- 8. collegedunia.com [collegedunia.com]

- 9. SATHEE: Chemistry Swarts Reaction [satheeneet.iitk.ac.in]

- 10. ck12.org [ck12.org]

- 11. careers360.com [careers360.com]

- 12. agilent.com [agilent.com]

- 13. researchgate.net [researchgate.net]

- 14. agilent.com [agilent.com]

- 15. 19Flourine NMR [chem.ch.huji.ac.il]

- 16. biophysics.org [biophysics.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on 2-Fluoropropane (CAS: 420-26-8)

This technical guide provides a comprehensive overview of the core properties, synthesis, and analysis of this compound (CAS Number 420-26-8), also known as isopropyl fluoride (B91410). The strategic incorporation of fluorine into molecules is a cornerstone of modern medicinal chemistry, and understanding the characteristics of fundamental building blocks like this compound is essential for the design of next-generation therapeutics.[1] Fluorine's unique properties can significantly enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profiles of drug candidates.[1][2]

Physicochemical and Spectroscopic Properties

This compound is a colorless gas at room temperature, often handled in a liquefied form under pressure.[3][4] It possesses a slightly sweet odor, although some sources also describe it as odorless.[5][6] The presence of the highly electronegative fluorine atom introduces a significant dipole moment and influences its physical and chemical properties compared to its non-fluorinated parent, propane.[3]

Data Presentation: Core Properties

The key physicochemical and identification data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 420-26-8 | [4][5][7][8] |

| Molecular Formula | C₃H₇F | [3][6][7][9] |

| Molecular Weight | 62.09 g/mol | [6][7][9] |

| Synonyms | Isopropyl fluoride, Propane, 2-fluoro-, iso-C₃H₇F, R 281ea | [3][5][8][10] |

| Physical State | Colorless gas (at room temperature) | [3][4][5] |

| Melting Point | -133.4 °C to -137.6 °C | [3][4] |

| Boiling Point | -11.0 °C (262.15 K) | [3] |

| Solubility | Moderate in polar solvents (e.g., water); higher in non-polar solvents (e.g., hexane, benzene). | [3][5] |

| InChI | InChI=1S/C3H7F/c1-3(2)4/h3H,1-2H3 | [5][7][9] |

| InChIKey | PRNZBCYBKGCOFI-UHFFFAOYSA-N | [5][7][9] |

| SMILES | CC(C)F | [5][7][9] |

Data Presentation: Spectroscopic Profile

Spectroscopic data is critical for the unambiguous identification and characterization of this compound.

| Spectroscopy Type | Key Data Points | Source(s) |

| Mass Spectrometry (GC-MS) | m/z Top Peaks: 47, 46, 61 | [7] |

| ¹³C NMR | Spectrum available from Varian CFT-20 instrument in CDCl₃. | [7][11] |

| ¹⁹F NMR | Spectrum available. | [7] |

| Kovats Retention Index | 370 (Standard non-polar column) | [7] |

Reactivity and Safety

Chemical Reactivity

This compound's reactivity is dictated by the strong, polarized carbon-fluorine bond. It can participate in several key reaction types:

-

Nucleophilic Substitution : The fluorine atom can be displaced by strong nucleophiles.[9]

-

Elimination Reactions : Under certain conditions, it can undergo elimination to form propene.[9]

Fluorinated compounds like this compound are often characterized by high thermal stability.[3] However, it is incompatible with strong oxidizing agents, strong bases, alkali metals, and finely divided metals.[4] In the event of a fire, thermal decomposition can produce hazardous products, including carbon oxides and hydrogen fluoride.[4]

Safety and Handling

This compound is a flammable gas that can form explosive mixtures with air.[4] It is stored as a gas under pressure and may explode if heated.[4]

-

Inhalation : May cause drowsiness or dizziness.[4]

-

Skin Contact : Direct contact with the liquefied gas can cause cold burns and frostbite.[4]

-

Eye Contact : Contact with the liquefied gas can lead to severe eye injury and frostbite due to rapid evaporation.[4]

Proper personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn, and all work should be conducted in a well-ventilated fume hood.

Experimental Protocols

While detailed, peer-reviewed synthesis protocols specifically for this compound are not available in the provided search results, a general procedure can be constructed based on established organic chemistry principles. Analytical protocols can be adapted from standard methodologies.

Protocol 1: Synthesis via Nucleophilic Substitution

This protocol describes a generalized synthesis of this compound from 2-bromopropane (B125204) using a fluoride salt. This method is a common route for creating alkyl fluorides.[9]

Objective: To synthesize this compound by reacting 2-bromopropane with a source of fluoride ions.

Materials:

-

2-Bromopropane

-

Potassium Fluoride (KF) or other suitable fluoride salt

-

Aprotic polar solvent (e.g., N,N-Dimethylformamide (DMF) or Acetonitrile)

-

Inert gas (Nitrogen or Argon)

Equipment:

-

Round-bottom flask with a reflux condenser

-

Heating mantle and magnetic stirrer

-

Gas-tight collection system (e.g., cold trap cooled with dry ice/acetone)

Procedure:

-

Reaction Setup : Assemble a dry round-bottom flask with a magnetic stir bar and reflux condenser under an inert atmosphere.

-

Charging the Reactor : Add potassium fluoride to the flask, followed by the aprotic polar solvent.

-

Addition of Reactant : Slowly add 2-bromopropane to the stirred suspension.

-

Reaction : Heat the mixture to reflux. The reaction progress can be monitored by Gas Chromatography (GC) by analyzing aliquots of the reaction mixture.

-

Product Collection : As a low-boiling-point gas, the this compound product will vaporize. Pass the effluent gas from the top of the condenser through a cold trap (-78 °C) to collect the liquefied product.

-

Purification : The collected product can be purified further by fractional distillation to remove any residual solvent or unreacted starting material.

Protocol 2: Characterization by Mass Spectrometry (EI-MS)

This protocol outlines a general method for obtaining an electron ionization mass spectrum of the gaseous product.

Objective: To confirm the molecular weight and fragmentation pattern of synthesized this compound.

Methodology:

-

Sample Introduction : Introduce a gaseous sample of this compound into the mass spectrometer, typically via a Gas Chromatography (GC) column for separation from any volatile impurities.

-

Ionization : Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV) in the ion source. This process ejects an electron, forming a molecular ion (M⁺•) and various fragment ions.

-

Mass Analysis : Accelerate the positively charged ions and pass them through a magnetic field or a quadrupole mass analyzer, which separates them based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of each ion at a specific m/z value.

-

Data Analysis : Process the resulting data to generate a mass spectrum, which is a plot of relative ion abundance versus m/z. Compare the obtained spectrum with a reference database (e.g., NIST) to confirm the identity of the compound.[7][8]

Protocol 3: Characterization by NMR Spectroscopy

NMR spectroscopy is used to confirm the chemical structure of this compound.

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra to verify the structure of this compound.

Methodology:

-

Sample Preparation : Condense the gaseous this compound into a cooled, deuterated NMR solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. Add a small amount of a reference standard like tetramethylsilane (B1202638) (TMS).

-

¹H NMR Acquisition : Place the sample in the NMR spectrometer. The instrument applies a strong magnetic field and radiofrequency pulses to excite the hydrogen nuclei. The resulting signal (Free Induction Decay or FID) is recorded.

-

¹³C NMR Acquisition : Tune the spectrometer to the resonance frequency of carbon-13. A similar pulse sequence is applied, often with proton decoupling to simplify the spectrum.

-

¹⁹F NMR Acquisition : Tune the spectrometer to the resonance frequency of fluorine-19.

-

Data Processing : Convert the FID for each nucleus into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased, baseline-corrected, and the chemical shifts are referenced to the standard. The resulting spectra should be consistent with the structure of this compound.

Applications in Research and Drug Development

While this compound is primarily used as a synthetic intermediate, its structural motif—the isopropyl fluoride group—is of significant interest in medicinal chemistry.[3] The introduction of fluorine is a widely used strategy to optimize drug properties.[1][12]

Key Advantages of Fluorine Incorporation:

-

Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450. Replacing a metabolically vulnerable C-H bond with a C-F bond can increase a drug's half-life and bioavailability.[2]

-

Modulation of Physicochemical Properties : Fluorine is highly electronegative and can alter the acidity or basicity (pKa) of nearby functional groups, which can be critical for target binding.[2]

-

Increased Lipophilicity : The introduction of fluorine can increase a molecule's lipophilicity, potentially improving its ability to cross cell membranes.[13] This effect can enhance oral bioavailability and tissue penetration.

-

Conformational Control : The stereoelectronic effects of the C-F bond can influence the conformational preferences of a molecule, potentially locking it into a more bioactive shape for improved target engagement.[2]

This compound serves as a building block for introducing these beneficial properties into more complex pharmaceutical and agrochemical molecules.[3] The study of small fluorinated molecules like this compound provides fundamental insights into the intermolecular interactions and solvation dynamics that govern the behavior of more complex fluorinated drugs.[3]

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. benchchem.com [benchchem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. CAS 420-26-8: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 420-26-8 | FF77094 | Biosynth [biosynth.com]

- 7. This compound | C3H7F | CID 9867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propane, 2-fluoro- [webbook.nist.gov]

- 9. Buy this compound | 420-26-8 [smolecule.com]

- 10. Propane, 2-fluoro- (CAS 420-26-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Geometry and Polarity of 2-Fluoropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and polarity of 2-fluoropropane (CH₃CHFCH₃). A thorough review of experimental data from gas electron diffraction and microwave spectroscopy, supplemented by computational studies, is presented to define the molecule's structural parameters, including bond lengths, bond angles, and its overall dipole moment. Detailed methodologies for the key experimental techniques employed in these structural determinations are outlined. The interplay between the molecule's geometry and its polarity is explored, offering insights relevant to its application in medicinal chemistry and materials science. All quantitative data are summarized in clearly structured tables, and logical relationships are visualized using Graphviz diagrams to facilitate understanding.

Molecular Geometry of this compound

The three-dimensional arrangement of atoms in this compound has been precisely determined through a combination of gas-phase experimental techniques and theoretical calculations. The introduction of a highly electronegative fluorine atom at the secondary carbon position significantly influences the geometry compared to its parent alkane, propane.

Bond Lengths and Angles

The key structural parameters of this compound, as determined by a joint analysis of gas electron diffraction and microwave spectroscopy data, are summarized in Table 1. For comparison, the corresponding values from computational studies are also provided.

| Parameter | Bond/Angle | Experimental Value (with uncertainty) | Reference |

| Bond Lengths (Å) | |||

| r(C-C) | 1.521 ± 0.007 Å | [1] | |

| r(C-F) | 1.400 ± 0.013 Å | [1] | |

| r(C-H) | 1.092 Å (fixed) | [1] | |

| Bond Angles (°) | |||

| ∠(CCC) | 114.6 ± 1.5° | ||

| ∠(CCF) | 108.1° |

Note: The provided experimental data did not consistently report all bond angles with uncertainties from a single source. The C-H bond length was a fixed parameter in the analysis of the experimental data presented in the cited source.

Conformational Analysis

This compound possesses a single stable conformer with a plane of symmetry passing through the C-F bond and the secondary carbon atom. The two methyl groups are staggered with respect to the fluorine atom and the hydrogen on the central carbon.

Polarity of this compound

The polarity of a molecule is a critical factor in determining its solubility, reactivity, and intermolecular interactions. The significant difference in electronegativity between carbon (2.55) and fluorine (3.98) results in a polar C-F bond, which is the primary contributor to the overall molecular polarity of this compound.

Dipole Moment

The molecular dipole moment is a quantitative measure of the separation of positive and negative charges within a molecule. Experimental measurements and computational studies have established the dipole moment of this compound, as detailed in Table 2.

| Method | Dipole Moment (Debye) | Reference |

| Microwave Spectroscopy | 1.88 D | [2] |

| Microwave Spectroscopy | 1.96 ± 0.03 D |

The presence of a significant dipole moment indicates that this compound is a polar molecule. This polarity governs its interactions with other polar molecules and its properties as a solvent.

Experimental Protocols

The determination of the molecular geometry and polarity of this compound relies on high-precision experimental techniques conducted in the gas phase to isolate individual molecules from intermolecular interactions.

Gas Electron Diffraction (GED)

Gas electron diffraction is a powerful technique for determining the bond lengths, angles, and overall geometry of molecules in the vapor phase.

Methodology:

-

Sample Introduction: A gaseous sample of this compound is introduced into a high-vacuum chamber.

-

Electron Beam Generation: A high-energy beam of electrons is generated and accelerated towards the gas stream.

-

Scattering: The electron beam interacts with the molecules, and the electrons are scattered by the electrostatic potential of the atoms. This scattering process creates a diffraction pattern of concentric rings.[3]

-

Detection: The diffraction pattern is recorded on a photographic plate or a modern detector.

-

Data Analysis: The intensity of the scattered electrons as a function of the scattering angle is analyzed. The resulting data is used to calculate a radial distribution curve, from which the internuclear distances (bond lengths) and bond angles can be derived.[3]

Microwave Spectroscopy

Microwave spectroscopy measures the absorption of microwave radiation by a molecule in the gas phase, corresponding to transitions between rotational energy levels. This technique provides highly accurate information about the molecule's moments of inertia, from which its geometry can be deduced.

Methodology:

-

Sample Preparation: A gaseous sample of this compound is introduced into a waveguide or resonant cavity at low pressure.

-

Microwave Radiation: The sample is irradiated with microwave radiation of varying frequencies.

-

Absorption Detection: The absorption of microwave radiation at specific frequencies, corresponding to the rotational transitions of the molecule, is detected.

-

Spectral Analysis: The frequencies of the absorption lines are measured with high precision. For polar molecules like this compound, the application of a static electric field (Stark effect) causes the rotational lines to split, allowing for the determination of the molecular dipole moment.

-

Structural Determination: The rotational constants (A, B, and C) are derived from the frequencies of the rotational transitions. By analyzing the rotational spectra of different isotopic species of this compound (e.g., containing ¹³C), the positions of the atoms can be precisely determined, yielding a detailed molecular structure.

Visualizations

To aid in the understanding of the concepts discussed, the following diagrams illustrate the molecular structure and the logical workflow for its determination.

Caption: Molecular structure of this compound with the net dipole moment indicated.

Caption: Workflow for the experimental determination of molecular structure.

Conclusion

The molecular geometry of this compound is well-defined by a tetrahedral arrangement around the central carbon atom, with specific bond lengths and angles influenced by the presence of the fluorine atom. The significant electronegativity of fluorine induces a notable dipole moment, rendering the molecule polar. This polarity is a key determinant of its physical and chemical properties, making it a subject of interest for applications in drug design and materials science where fine-tuning of intermolecular interactions is crucial. The combination of gas electron diffraction, microwave spectroscopy, and computational chemistry provides a robust and comprehensive understanding of the structural and electronic properties of this compound.

References

An In-depth Technical Guide on the Solubility of 2-Fluoropropane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-fluoropropane in various organic solvents. Understanding the solubility characteristics of this fluorinated alkane is crucial for its application in synthesis, as a refrigerant, and in the development of new pharmaceutical products. This document outlines the theoretical principles governing its solubility, presents available and estimated quantitative solubility data, and provides a detailed experimental protocol for its determination.

Introduction to the Solubility of this compound

This compound (isofluoropropane) is a colorless gas at room temperature with the chemical formula C₃H₇F.[1] The presence of a highly electronegative fluorine atom introduces a dipole moment, influencing its intermolecular interactions and, consequently, its solubility in different media. The general principle of "like dissolves like" is central to understanding its behavior. As a weakly polar molecule, this compound is expected to exhibit greater solubility in non-polar or weakly polar organic solvents and limited solubility in highly polar solvents such as water.[1]

Theoretical Principles of Solubility

The dissolution of a gaseous solute like this compound into a liquid solvent involves the overcoming of intermolecular forces in both the solute and the solvent, and the formation of new solute-solvent interactions. The primary intermolecular forces at play for this compound are London dispersion forces and weak dipole-dipole interactions.

-

In Non-Polar Solvents (e.g., Hexane, Benzene): The dominant intermolecular forces are London dispersion forces. Since this compound also exhibits significant dispersion forces due to its electron cloud, the energy required to break the solute-solute and solvent-solvent interactions is comparable to the energy released upon forming new solute-solvent interactions. This results in favorable solubility.[1]

-

In Polar Aprotic Solvents (e.g., Acetone): These solvents have a significant dipole moment. The dipole-dipole interactions between the solvent molecules are stronger than the dispersion forces in non-polar solvents. While this compound has a weak dipole, the solute-solvent interactions may not be strong enough to overcome the solvent-solvent interactions, leading to moderate solubility.

-

In Polar Protic Solvents (e.g., Ethanol, Water): These solvents are characterized by strong hydrogen bonding. A significant amount of energy is required to break these hydrogen bonds. The interactions between this compound and these solvents are not strong enough to compensate for the energy required to disrupt the solvent's hydrogen-bonding network, resulting in low solubility.

Quantitative Solubility Data

| Solvent | Solvent Type | Expected Solubility (Mole Fraction, χ) |

| Hexane | Non-Polar | High |

| Benzene | Non-Polar | High |

| Toluene | Non-Polar | High |

| Diethyl Ether | Weakly Polar | Moderate to High |

| Acetone | Polar Aprotic | Moderate |

| Ethanol | Polar Protic | Low to Moderate |

| Methanol | Polar Protic | Low |

| Water | Polar Protic | Very Low |

Experimental Protocol for Determining the Solubility of this compound

The following protocol details a static headspace gas chromatography (GC) method, a robust and sensitive technique for determining the solubility of a volatile compound like this compound in a liquid solvent.

Principle

A known amount of the organic solvent is placed in a sealed vial with a known headspace volume. A known amount of this compound gas is introduced into the vial. The system is allowed to reach equilibrium at a constant temperature. The concentration of this compound in the headspace is then measured by gas chromatography. By applying Henry's Law and mass balance equations, the concentration of this compound in the liquid phase, and thus its solubility, can be determined.

Materials and Equipment

-

This compound gas (high purity)

-

Organic solvents (analytical grade)

-

Headspace vials with crimp caps (B75204) and septa

-

Gas-tight syringe

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) and a suitable capillary column (e.g., a low-polarity phase like DB-1 or equivalent)

-

Thermostatic agitator or water bath

-

Analytical balance

Experimental Procedure

-

Preparation of Standards: Prepare a series of gas standards by injecting known volumes of this compound into sealed, empty headspace vials to create a calibration curve of GC peak area versus the amount of this compound.

-

Sample Preparation:

-

Accurately weigh a specific volume of the desired organic solvent into a headspace vial.

-

Crimp the vial securely with a septum cap.

-

-

Introduction of this compound:

-

Using a gas-tight syringe, inject a known volume of this compound gas into the headspace of the vial containing the solvent. The amount should be in excess of the expected solubility to ensure a saturated solution.

-

-

Equilibration:

-

Place the vial in a thermostatic agitator or water bath set to the desired temperature (e.g., 298.15 K).

-

Allow the vial to equilibrate for a sufficient time (e.g., 24 hours) with gentle agitation to ensure the distribution of this compound between the liquid and gas phases reaches equilibrium.

-

-

Headspace Analysis:

-

After equilibration, transfer the vial to the headspace autosampler of the GC.

-

Inject a known volume of the headspace gas onto the GC column.

-

Record the peak area corresponding to this compound.

-

-

Data Analysis:

-

Using the calibration curve, determine the concentration of this compound in the headspace.

-

Calculate the mass of this compound in the gas phase using the ideal gas law and the known headspace volume.

-

By subtracting the mass of this compound in the gas phase from the total mass injected, determine the mass of this compound dissolved in the liquid phase.

-

Calculate the solubility in the desired units (e.g., mole fraction, g/L).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of this compound solubility.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While specific quantitative data remains scarce, the theoretical principles and solubility trends of similar compounds indicate a clear preference for non-polar environments. The provided experimental protocol offers a robust method for researchers to determine precise solubility data, which is essential for the effective application of this compound in various scientific and industrial fields. Further experimental studies are encouraged to populate the quantitative solubility data for this compound in a wider range of organic solvents.

References

A Comprehensive Technical Guide to the Thermochemical Properties of 2-Fluoropropane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the essential thermochemical data for 2-Fluoropropane (iso-C3H7F), a compound of interest in various chemical applications. This document summarizes key quantitative data, outlines the experimental methodologies for their determination, and presents visual representations of relevant processes.

Core Thermochemical Data

The following tables provide a summary of the critical thermochemical properties of this compound, compiled from critically evaluated data.

Table 1: Standard Molar Enthalpy of Formation

| State | Enthalpy of Formation (ΔfH°) | Method | Reference |

| Gas | -290.4 ± 3.3 kJ/mol | High-temperature hydrogenation in a flow calorimeter | [1] |

| Gas | -69.4 kcal/mol (~ -290.4 kJ/mol) | Not specified | [2] |

Table 2: Molar Entropy and Heat Capacity (Ideal Gas)

| Temperature (K) | Molar Entropy (S°) (J/mol·K) | Molar Heat Capacity (Cp) (J/mol·K) | Reference |

| 298.15 | 295.93 | 77.24 | [3] |

| 300 | 296.4 | 77.61 | [3] |

| 400 | 321.4 | 96.28 | [3] |

| 500 | 345.5 | 113.6 | [3] |

| 600 | 368.5 | 128.8 | [3] |

| 700 | 390.2 | 141.9 | [3] |

| 800 | 410.8 | 153.1 | [3] |

| 900 | 430.2 | 162.7 | [3] |

| 1000 | 448.5 | 170.9 | [3] |

Table 3: Other Key Physical and Thermochemical Properties

| Property | Value | Unit | Source |

| Molecular Weight | 62.09 | g/mol | [4] |

| Normal Boiling Point | 262.35 | K | [3] |

| Critical Temperature | 410.4 | K | [3] |

| Critical Pressure | 4240 | kPa | [3] |

| Acentric Factor | 0.2040 | [4] | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | -222.87 | kJ/mol | [4] |

| Ionization Energy | 11.1 | eV | [2] |

Experimental Protocols

The determination of the thermochemical data presented above relies on established experimental techniques. While detailed, step-by-step protocols are often proprietary to the conducting laboratories, this section outlines the principles of the key methodologies employed.

Determination of Enthalpy of Formation

1. High-Temperature Hydrogenation Calorimetry

The enthalpy of formation of this compound has been determined using high-temperature hydrogenation in a flow calorimeter[1].

-

Principle: This method involves reacting the compound of interest with hydrogen gas at elevated temperatures in a calorimeter. The heat evolved or absorbed during the reaction is measured. By knowing the enthalpies of formation of the products and reactants (except for the target compound), the enthalpy of formation of the target compound can be calculated using Hess's law.

-

Generalized Protocol:

-

A precisely measured flow of gaseous this compound and a stoichiometric excess of hydrogen are introduced into a reaction vessel within a calorimeter.

-

The mixture is passed over a catalyst (e.g., platinum or palladium) at a high temperature to ensure complete hydrogenation to propane (B168953) and hydrogen fluoride.

-

The heat of the reaction is determined by measuring the temperature change of a surrounding fluid or through the use of heat-flux sensors.

-

The standard enthalpy of formation is then calculated from the measured heat of reaction and the known standard enthalpies of formation of propane and hydrogen fluoride.

-

2. Photoionization Mass Spectrometry

Photoionization mass spectrometry is another powerful technique used to determine the enthalpy of formation of gaseous compounds[5].

-

Principle: This method involves ionizing the molecule using photons of a specific energy and analyzing the resulting ions. The appearance energy of a fragment ion, combined with the known heats of formation of the fragment ion and the neutral fragment, allows for the calculation of the parent molecule's enthalpy of formation.

-

Generalized Protocol:

-

A sample of this compound is introduced into the ionization chamber of a mass spectrometer.

-

The sample is irradiated with a beam of monochromatic photons with tunable energy.

-

The photon energy is gradually increased until the parent ion or a specific fragment ion is detected.

-

The minimum energy required to form the ion (the appearance energy) is measured.

-

The enthalpy of formation is then derived using the appearance energy and the known thermochemical data of the other species in the fragmentation process.

-

Determination of Heat Capacity and Entropy

Calorimetry

The heat capacity of this compound can be determined by calorimetry.

-

Principle: Calorimetry directly measures the amount of heat required to change the temperature of a substance by a specific amount. For gases, measurements can be made at constant pressure (Cp) or constant volume (Cv).

-

Generalized Protocol (Constant Pressure):

-

A known mass of this compound gas is passed through a flow calorimeter at a constant rate.

-

A known amount of heat is supplied to the gas stream.

-

The resulting temperature increase of the gas is measured.

-

The heat capacity at constant pressure is calculated by dividing the heat input by the temperature change and the number of moles of the substance.

-

The standard entropy is then often calculated from the heat capacity data using statistical mechanics, incorporating vibrational frequencies obtained from spectroscopic measurements (e.g., infrared and Raman spectroscopy).

Visualizations

The following diagrams illustrate key processes involving this compound.

Caption: Radical chain mechanism for the synthesis of this compound from propane.

Caption: Generalized vapor-compression refrigeration cycle where this compound can be used.

References

- 1. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [openmopac.net]

- 3. WTT- Under Construction Page [wtt-pro.nist.gov]

- 4. Propane, 2-fluoro- (CAS 420-26-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. pubs.acs.org [pubs.acs.org]

2-Fluoropropane: A Technical Guide to its Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoropropane, also known as isopropyl fluoride (B91410), is a halogenated hydrocarbon with the chemical formula C₃H₇F.[1][2] While not as commonly utilized as other organofluorine compounds, its unique physicochemical properties make it a molecule of interest in various research and industrial applications. This technical guide provides a comprehensive overview of this compound, including its properties, synthesis, and potential research applications, with a focus on providing practical information for laboratory use.

Core Properties of this compound

This compound is a colorless, odorless gas at room temperature.[2][3] Its physical and chemical properties are summarized in the table below. The presence of the highly electronegative fluorine atom introduces a significant dipole moment, influencing its reactivity and intermolecular interactions.[1]

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C₃H₇F | [2][3] |

| Molecular Weight | 62.09 g/mol | [2][3] |

| CAS Number | 420-26-8 | [2][3] |

| Boiling Point | -10 °C to -42 °C | [2][3] |

| Melting Point | -133.4 °C | [2] |

| Density | 0.969 g/cm³ | [2] |

| Refractive Index | 1.3282 | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, primarily involving nucleophilic substitution or electrophilic addition reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.

Synthesis Pathways Overview

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

Protocol 1: Synthesis from 2-Bromopropane via Halogen Exchange (Representative Protocol)

This protocol describes a generalized procedure for the synthesis of this compound from 2-bromopropane using a metal fluoride salt. Silver fluoride (AgF) is a common reagent for this type of transformation.

Materials:

-

2-Bromopropane

-

Silver(I) fluoride (AgF)

-

Anhydrous acetonitrile (B52724) (MeCN)

-

Dry glassware

-

Magnetic stirrer and heating mantle

-

Condenser and collection apparatus suitable for a low-boiling point gas

Procedure:

-

Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Charge the flask with anhydrous acetonitrile and silver(I) fluoride.

-

Slowly add 2-bromopropane to the stirred suspension.

-

Gently heat the reaction mixture to reflux to promote the halogen exchange.

-

The gaseous this compound product will pass through the condenser. Collect the product in a cold trap cooled with a suitable coolant (e.g., dry ice/acetone).

-

Monitor the reaction progress by gas chromatography (GC) analysis of the collected gas.

-

Upon completion, the collected this compound can be further purified by distillation if necessary.

Note: This is a representative protocol and may require optimization for specific laboratory conditions. Appropriate safety precautions for handling flammable gases and silver compounds should be taken.

Research Applications of this compound

The research applications of this compound are primarily centered around its use as a synthetic intermediate, a solvent, and in the study of reaction kinetics.

Intermediate in Organic Synthesis

This compound serves as a building block for the introduction of the isopropyl fluoride moiety into more complex molecules.[2] It can undergo nucleophilic substitution and elimination reactions to generate a variety of derivatives.

Nucleophilic Substitution (SN2) Reaction Pathway

Caption: SN2 reaction mechanism of this compound.

Elimination (E2) Reaction Pathway

Caption: E2 elimination reaction mechanism of this compound.

Niche Solvent Applications

Due to its low boiling point and relatively low toxicity, this compound has been considered as a potential environmentally friendly solvent.[2] Its gaseous nature at standard conditions requires specialized high-pressure or low-temperature equipment for use as a liquid-phase solvent. Its moderate polarity suggests it could be suitable for a range of organic transformations.[1]

Studies in Chemical Reaction Kinetics

The difference in activation energies between this compound and its isomer, 1-fluoropropane, in reactions such as with hydrogen fluoride, provides a valuable system for studying the influence of molecular structure on reaction rates.[2][3] Such studies contribute to a fundamental understanding of reaction mechanisms and can aid in the development of new catalysts.

Experimental Workflow for Kinetic Studies

The following is a generalized workflow for studying the gas-phase reaction kinetics of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Fluoropropane from 2-Chloropropane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-fluoropropane from 2-chloropropane (B107684) via a nucleophilic halogen exchange (Halex) reaction. The protocol detailed herein utilizes potassium fluoride (B91410) (KF) as the fluorinating agent in conjunction with a phase-transfer catalyst to facilitate the conversion. This application note includes a detailed experimental protocol, a summary of relevant quantitative data, and visual diagrams illustrating the reaction mechanism and experimental workflow, intended for use by researchers in organic synthesis and drug development.

Introduction

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties, often leading to enhanced metabolic stability, increased binding affinity, and improved lipophilicity. Consequently, the development of efficient fluorination methods is of significant interest in the pharmaceutical and agrochemical industries. The conversion of alkyl chlorides to alkyl fluorides is a fundamental transformation in organofluorine chemistry. This document describes a robust method for the synthesis of this compound from the readily available starting material, 2-chloropropane. The reaction proceeds via an SN2 mechanism, where the chloride leaving group is displaced by a fluoride nucleophile. Due to the low solubility and nucleophilicity of potassium fluoride in many organic solvents, a phase-transfer catalyst, such as 18-crown-6 (B118740), is employed to enhance the reaction rate and yield.

Data Presentation

A summary of the key physical and spectroscopic data for the starting material and the product is presented in Table 1. This data is crucial for monitoring the reaction progress and verifying the identity and purity of the synthesized this compound.

Table 1: Physical and Spectroscopic Data

| Compound | Structure | Molecular Weight ( g/mol ) | Boiling Point (°C) | ¹H NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) | Mass Spectrum (m/z) |

| 2-Chloropropane | CH₃CHClCH₃ | 78.54 | 36 | 1.54 (d, 6H), 4.14 (sept, 1H) | N/A | 78, 63, 43 |

| This compound | CH₃CHFCH₃ | 62.09 | -10 to -9 | 1.25 (dd, 6H), 4.58 (dsept, 1H) | -140 to -145 | 62, 47, 43, 41 |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound from 2-chloropropane.

Materials:

-

2-Chloropropane (reagent grade)

-

Potassium Fluoride (spray-dried, anhydrous)

-

18-Crown-6

-

Sulfolane (B150427) (anhydrous)

-

Nitrogen gas (high purity)

-

Deionized water

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle with a magnetic stirrer

-

Low-temperature collection apparatus (e.g., cold finger or trap cooled with dry ice/acetone)

Procedure:

-

Reactor Setup: Assemble a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is thoroughly dried before use.

-

Reagent Charging: Under a positive pressure of nitrogen, charge the flask with spray-dried potassium fluoride (2.5 equivalents) and a catalytic amount of 18-crown-6 (0.1 equivalents).

-

Solvent Addition: Add anhydrous sulfolane to the flask to create a stirrable slurry.

-

Heating: Begin stirring and heat the mixture to the reaction temperature of 120-140 °C using a heating mantle.

-

Substrate Addition: Once the reaction temperature is stable, add 2-chloropropane (1.0 equivalent) dropwise from the dropping funnel over 30 minutes.

-

Reaction Monitoring: The reaction progress can be monitored by taking aliquots from the reaction mixture (if feasible) and analyzing them by GC-MS to observe the disappearance of the starting material and the appearance of the product. The low boiling point of this compound means it will likely distill out of the reaction mixture as it is formed.

-

Product Collection: The gaseous this compound product is passed through the condenser and collected in a cold trap cooled to -78 °C (dry ice/acetone bath).

-

Work-up and Purification:

-

Allow the collected condensate to warm to room temperature in a sealed container.

-

Wash the gaseous product by bubbling it through water to remove any residual sulfolane and unreacted potassium fluoride.

-

Dry the gas by passing it through a drying tube containing anhydrous magnesium sulfate.

-

The purified this compound gas can be collected in a gas bag or condensed again in a pre-weighed, cooled container for yield determination.

-

-

Characterization: Confirm the identity and purity of the this compound product using GC-MS, ¹H NMR, and ¹⁹F NMR spectroscopy.

Safety Precautions:

-

2-Chloropropane and this compound are volatile and flammable. All manipulations should be performed in a well-ventilated fume hood.

-

Sulfolane is a high-boiling polar aprotic solvent; avoid contact with skin and eyes.

-

Potassium fluoride is toxic if ingested or inhaled; handle with appropriate personal protective equipment (gloves, safety glasses, lab coat).

-

The reaction should be conducted under an inert atmosphere of nitrogen to prevent side reactions and ensure safety.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the synthesis.

Caption: Reaction mechanism for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

Application Note: Synthesis of 2-Fluoropropane via Nucleophilic Halogen Exchange

Audience: Researchers, scientists, and drug development professionals.

Abstract: This protocol details the synthesis of 2-fluoropropane, a valuable isopropyl building block in medicinal chemistry and materials science. The method employs a nucleophilic halogen exchange (halex) reaction, specifically the displacement of bromide from 2-bromopropane (B125204) using spray-dried potassium fluoride (B91410). This process is a practical application of the Swarts reaction, favored for its operational simplicity and use of a relatively accessible fluorinating agent.

Principle and Background

The synthesis of alkyl fluorides is often achieved through halogen exchange reactions, where a more reactive halogen (like bromine or chlorine) is substituted by fluoride. The Swarts reaction is a classic example, typically employing heavy metal fluorides.[1][2][3] This protocol utilizes potassium fluoride (KF) as the fluoride source. The reactivity of KF is significantly enhanced by using it in a spray-dried form, which increases its surface area and reduces its hygroscopic nature, making it a more effective fluorinating agent.[4][5][6] The reaction proceeds via an SN2 mechanism where the fluoride ion acts as a nucleophile, attacking the secondary carbon of 2-bromopropane and displacing the bromide ion.

Experimental Data and Materials

Reagent and Product Properties

A summary of the key quantitative data for the reactants and the expected product is provided below.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 2-Bromopropane | C₃H₇Br | 122.99 | 59-60 | 1.31 |

| Potassium Fluoride | KF | 58.10 | 1505 | 2.48 |

| Diethylene Glycol | C₄H₁₀O₃ | 106.12 | 244-245 | 1.118 |

| This compound | C₃H₇F | 62.09 | -10 [7][8] | N/A (Gas) |

Materials and Equipment

-

Reagents: 2-Bromopropane (≥99%), Spray-dried Potassium Fluoride (≥99%), Diethylene Glycol (Anhydrous, ≥99%).

-

Glassware: 250 mL three-neck round-bottom flask, reflux condenser, dropping funnel, thermometer, gas outlet adapter.

-

Equipment: Heating mantle with magnetic stirrer, magnetic stir bar, cold trap (Dewar condenser), dry ice, acetone (B3395972) (or isopropanol), gas washing bottle (bubbler), drying tube (filled with CaCl₂ or similar).

Detailed Experimental Protocol

Safety Precautions:

-

2-Bromopropane is a highly flammable liquid and is suspected to be a reproductive toxin and may cause organ damage through prolonged exposure.[9][10][11]

-

This compound is a flammable gas. High concentrations can act as an asphyxiant and may cause cardiac sensitization.[12]

-

The entire procedure must be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, flame-resistant lab coat, and appropriate gloves, is mandatory.

Procedure:

-

Apparatus Setup:

-

Assemble a 250 mL three-neck round-bottom flask with a magnetic stir bar, a heating mantle, a reflux condenser, and a dropping funnel.

-

Place a thermometer in the central neck of the flask, ensuring the bulb is submerged in the reaction mixture.

-

Attach a gas outlet adapter to the top of the reflux condenser. Connect this outlet via tubing to a cold trap (Dewar condenser) cooled with a dry ice/acetone slurry (approx. -78 °C) to collect the gaseous product. It is advisable to place a gas bubbler or a drying tube after the cold trap to monitor gas flow and prevent atmospheric moisture ingress.

-

-

Reaction:

-

To the reaction flask, add 35 g (0.60 mol) of spray-dried potassium fluoride and 100 mL of anhydrous diethylene glycol.

-

Begin stirring and heat the mixture to 160-170 °C .

-

Once the temperature is stable, add 49.2 g (37.5 mL, 0.40 mol) of 2-bromopropane dropwise from the dropping funnel over a period of 45-60 minutes.

-

The product, this compound, has a boiling point of -10 °C and will distill out of the reaction mixture as it is formed.[7][8] It will be condensed and collected in the cold trap.

-

After the addition is complete, maintain the reaction temperature for an additional 1-2 hours to ensure the reaction goes to completion.

-

-

Product Isolation and Purification:

-

Once the reaction is complete, turn off the heating and allow the apparatus to cool.

-

The liquefied this compound is collected in the cold trap. The yield can be determined by weighing the cold trap before and after the reaction.

-

For further purification, the collected gas can be passed through a wash bottle containing cold dilute potassium carbonate solution to remove any acidic impurities (HBr), followed by a drying tube containing a suitable drying agent like anhydrous calcium chloride.

-

-

Characterization:

-

Boiling Point: The boiling point can be confirmed during a controlled evaporation of a small sample.

-

NMR Spectroscopy: The structure of this compound can be unequivocally confirmed by ¹H NMR and ¹⁹F NMR spectroscopy. The ¹H NMR spectrum will show a doublet of septets for the methine proton (CH) and a doublet of doublets for the six equivalent methyl protons (CH₃). The ¹⁹F NMR spectrum will exhibit a complex multiplet due to coupling with seven protons.

-

Experimental Workflow Diagram

The logical flow of the synthesis protocol is illustrated below.

Caption: Workflow for the synthesis of this compound.

References

- 1. careers360.com [careers360.com]

- 2. collegedunia.com [collegedunia.com]

- 3. byjus.com [byjus.com]

- 4. academic.oup.com [academic.oup.com]

- 5. scispace.com [scispace.com]

- 6. tanfac.com [tanfac.com]

- 7. This compound [stenutz.eu]

- 8. Page loading... [guidechem.com]

- 9. 2-Bromopropane - Hazardous Agents | Haz-Map [haz-map.com]

- 10. cpachem.com [cpachem.com]

- 11. 2-Bromopropane | C3H7Br | CID 6358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. msdsdigital.com [msdsdigital.com]

Application Notes and Protocols for 2,2-Difluoropropane in Organic Synthesis

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

While 2-fluoropropane is known as a fluorinated organic compound, its application as a direct fluorinating agent in organic synthesis is not well-documented in the reviewed literature. It is more commonly considered a fluorinated building block or an intermediate.[1] However, the closely related gem-difluorinated analog, 2,2-difluoropropane (B1294401), is a significant compound in medicinal chemistry and serves as a key building block in the synthesis of more complex fluorinated molecules.[2] The introduction of a gem-difluoro motif can substantially alter the physicochemical properties of organic molecules, including their lipophilicity, metabolic stability, and conformational preferences.[2]

These application notes will, therefore, focus on the synthesis and application of 2,2-difluoropropane, a topic for which there is a wealth of available data and established protocols. The following sections provide detailed methodologies for the synthesis of 2,2-difluoropropane and its application as a bioisostere in drug design.

Synthesis of 2,2-Difluoropropane

The most prevalent method for synthesizing 2,2-difluoropropane is through the substitution of chlorine atoms in 2,2-dichloropropane (B165471) with fluorine.[2] Two primary methods for this transformation are the Swarts reaction and gas-phase fluorination.

The Swarts Reaction

The Swarts reaction is a classic method for fluorine-for-halogen exchange, most commonly employing antimony trifluoride (SbF₃) as the fluorinating agent, often with a catalytic amount of a pentavalent antimony salt like SbCl₅.[2]

| Parameter | Value/Condition | Reference |

| Starting Material | 2,2-Dichloropropane | [2] |

| Fluorinating Agent | Antimony Trifluoride (SbF₃) | [2] |

| Catalyst | Antimony Pentachloride (SbCl₅) | [2] |

| Product | 2,2-Difluoropropane | [2] |

| Common Byproduct | 2-chloro-2-fluoropropane | [3] |

Materials:

-

2,2-Dichloropropane

-

Antimony trifluoride (SbF₃)

-

Antimony pentachloride (SbCl₅) (catalyst)

-

Reaction flask

-

Distillation apparatus with a condenser

-

Cold trap (e.g., dry ice/acetone bath)

Procedure:

-

Charging the Reactor: In a clean, dry reaction flask, charge antimony trifluoride (SbF₃) and a catalytic amount of antimony pentachloride (SbCl₅).[2]

-

Addition of Reactant: Slowly add 2,2-dichloropropane to the reaction flask.[2]

-

Reaction: Gently heat the reaction mixture to initiate the exothermic reaction. The temperature should be carefully controlled to maintain a steady reflux. The progress of the reaction can be monitored by observing the distillation of the low-boiling 2,2-difluoropropane.[2]

-

Product Collection: The gaseous 2,2-difluoropropane product will pass through the condenser and be collected in the cold trap.[2]

-

Purification: The collected crude product may contain unreacted starting materials and byproducts such as 2-chloro-2-fluoropropane.[3] Purification can be achieved through fractional distillation.

Safety Precautions:

-

Antimony trifluoride (SbF₃) is toxic and corrosive. Handle with care to avoid inhalation of dust or contact with skin.[4]

-

All manipulations should be performed in a well-ventilated fume hood.[4]

-

Personal protective equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and chemically resistant gloves, must be worn.[4]

Gas-Phase Fluorination

An alternative method, more suited for industrial-scale production, is the gas-phase fluorination of a chlorine-containing propane (B168953) with hydrogen fluoride (B91410) (HF) over a solid catalyst.[2]

| Parameter | Value/Condition | Reference |

| Starting Material | Gaseous 2,2-Dichloropropane | [2] |

| Fluorinating Agent | Hydrogen Fluoride (HF) | [2][5] |

| Catalyst | Activated alumina (B75360) or other metal-based fluorination catalysts | [2] |

| Temperature | 250-400 °C | [2][5] |

| Molar Ratio (HF:Chlorinated Propane) | Can be as high as 4:1 or more | [5] |

| Product | 2,2-Difluoropropane | [2] |

Materials:

-

2,2-Dichloropropane

-

Anhydrous Hydrogen Fluoride (HF)

-

Solid fluorination catalyst (e.g., activated alumina)[2]

-

Packed bed reactor (e.g., Inconel U-shaped tube)[3]

-

Heating system

-

Gas feed system

-

Cold trap for product collection[3]

-

Scrubber for acidic gases

Procedure:

-

Catalyst Activation: Pack the reactor with the fluorination catalyst. The catalyst may require activation, for example, by treating with an HF/nitrogen stream at high temperatures.[3]

-

Heating: Heat the reactor to the desired reaction temperature (e.g., 350°C).[3]

-

Reagent Feed: Introduce gaseous 2,2-dichloropropane and anhydrous hydrogen fluoride into the reactor at a controlled molar ratio.[3][5]

-

Product Collection: The effluent gas stream from the reactor is passed through a cold trap (e.g., -78°C) to condense and collect the reaction products.[3]

-

Purification and Analysis: Acidic components like unreacted HF and byproduct HCl can be removed by passing the gas through a water or alkaline scrubber. The organic phase is then analyzed by gas chromatography (GC) and ¹⁹F-NMR to determine conversion and selectivity.[3][5]

Safety Precautions:

-

Hydrogen fluoride (HF) is extremely corrosive and toxic. All reactions involving HF must be conducted in a specialized, well-ventilated fume hood with appropriate PPE, including acid-resistant gloves, an apron, and a face shield.[5]

-

An HF-specific safety plan and immediate access to calcium gluconate gel for skin exposure are essential.[5]

-

2,2-Difluoropropane is a flammable gas and should be handled in a well-ventilated area away from ignition sources.[5][6]

Application of 2,2-Difluoropropane in Drug Development

The 2,2-difluoropropane group is a valuable bioisostere for the commonly found gem-dimethyl group in drug candidates.[7] This bioisosteric replacement can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule.

Key Advantages of Bioisosteric Replacement

-